molecular formula C8H9ClN2O B13517352 4-Chloro-2-methoxybenzimidamide

4-Chloro-2-methoxybenzimidamide

Cat. No.: B13517352
M. Wt: 184.62 g/mol
InChI Key: JMKLASWAOMUWEW-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzimidamide is an organic compound with a molecular formula of C8H9ClN2O It is a derivative of benzimidamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxybenzimidamide typically involves the reaction of 4-chloro-2-methoxybenzonitrile with ammonia or an amine under suitable conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the conversion of the nitrile group to the amidine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Chloro-2-methoxybenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxybenzimidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzaldehyde: Similar in structure but with an aldehyde group instead of an amidine group.

    4-Chloro-2-methoxybenzonitrile: The precursor in the synthesis of 4-Chloro-2-methoxybenzimidamide, with a nitrile group instead of an amidine group.

    4-Chloro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an amidine group.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

JMKLASWAOMUWEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=N)N

Origin of Product

United States

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